2,2'-[[2-[(2-HYDROXYETHYL)AMINO]ETHYL]IMINO]BISETHANOL
Overview
Description
Mechanism of Action
Mode of Action
It is known that the compound has a high affinity for metal surfaces , suggesting that it may interact with metal ions or metal-containing proteins in biological systems.
Pharmacokinetics
Its molecular weight of 148.2034 suggests that it may have reasonable bioavailability, but further studies would be needed to confirm this.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, its ability to inhibit corrosion suggests that it may be more effective in environments with a high presence of metal ions . Additionally, its stability and efficacy may be affected by factors such as pH, temperature, and the presence of other chemicals in the environment.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[[2-[(2-HYDROXYETHYL)AMINO]ETHYL]IMINO]BISETHANOL typically involves the reaction of ethylenediamine with ethylene oxide under controlled conditions. The reaction proceeds as follows:
- Ethylenediamine is reacted with ethylene oxide in the presence of a catalyst.
- The reaction mixture is heated to a specific temperature to facilitate the reaction.
- The product is then purified through distillation or crystallization to obtain the desired compound .
Industrial Production Methods
In industrial settings, the production of 2,2’-[[2-[(2-HYDROXYETHYL)AMINO]ETHYL]IMINO]BISETHANOL involves large-scale reactors where ethylenediamine and ethylene oxide are continuously fed into the reactor. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product. The final product is then subjected to purification processes such as distillation and filtration .
Chemical Reactions Analysis
Types of Reactions
2,2’-[[2-[(2-HYDROXYETHYL)AMINO]ETHYL]IMINO]BISETHANOL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Reagents such as alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and ketones.
Reduction: Formation of primary and secondary amines.
Substitution: Formation of ethers, esters, and other substituted derivatives.
Scientific Research Applications
2,2’-[[2-[(2-HYDROXYETHYL)AMINO]ETHYL]IMINO]BISETHANOL has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Employed in the preparation of buffers and as a stabilizing agent for enzymes.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of surfactants, emulsifiers, and corrosion inhibitors
Comparison with Similar Compounds
Similar Compounds
- N,N-bis(2-hydroxyethyl)ethylenediamine
- 2,2’-[ethane-1,2-diyldiimino]bisethanol
- N,N,N’-Tris(2-hydroxyethyl)-1,2-ethanediamine
Uniqueness
2,2’-[[2-[(2-HYDROXYETHYL)AMINO]ETHYL]IMINO]BISETHANOL is unique due to its specific combination of hydroxyl and amino groups, which provide it with distinct chelating and stabilizing properties. This makes it particularly useful in applications requiring strong metal ion binding and stabilization of reactive intermediates .
Properties
IUPAC Name |
2-[2-[bis(2-hydroxyethyl)amino]ethylamino]ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20N2O3/c11-6-2-9-1-3-10(4-7-12)5-8-13/h9,11-13H,1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJTNPTIVLIQFSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN(CCO)CCO)NCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10209224 | |
Record name | 2,2'-((2-((2-Hydroxyethyl)amino)ethyl)imino)bisethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10209224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60487-26-5 | |
Record name | 2,2′-[[2-[(2-Hydroxyethyl)amino]ethyl]imino]bis[ethanol] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=60487-26-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2'-((2-((2-Hydroxyethyl)amino)ethyl)imino)bisethanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060487265 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2'-((2-((2-Hydroxyethyl)amino)ethyl)imino)bisethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10209224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2'-[[2-[(2-hydroxyethyl)amino]ethyl]imino]bisethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.581 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-[2-[Bis(2-hydroxyethyl)amino]ethylamino]ethanol | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A2S8F7R5F9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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